27-Oxo-fusidicAcid

Antimicrobial susceptibility Staphylococcus aureus minimum inhibitory concentration

27-Oxo-fusidic Acid (systematically designated as ent-(17Z,24EZ)-16α-(acetyloxy)-3β,11β-dihydroxy-4β,8,14-trimethyl-26-oxo-18-nor-5β,10α-cholesta-17(20),24-dien-21-oic acid; CAS 1415035-94-7) is a defined oxidation metabolite of the steroidal antibiotic fusidic acid and is officially listed as Fusidic Acid EP Impurity F in the European Pharmacopoeia. It belongs to the fusidane-class of tetracyclic triterpenoids and possesses a C-26 formyl group in place of the parent methyl substituent, yielding a molecular formula of C₃₁H₄₆O₇ with a molecular weight of 530.7 g/mol.

Molecular Formula C31H46O7
Molecular Weight 530.7 g/mol
Cat. No. B14087745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-Oxo-fusidicAcid
Molecular FormulaC31H46O7
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C
InChIInChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21?,22+,23+,24+,25-,27+,29-,30-,31-/m0/s1
InChIKeyOZMOUWFCJHVIQT-WAPPFHEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





27-Oxo-fusidic Acid (Fusidic Acid EP Impurity F) – Compound Identity and Pharmacopoeial Context for Analytical Procurement


27-Oxo-fusidic Acid (systematically designated as ent-(17Z,24EZ)-16α-(acetyloxy)-3β,11β-dihydroxy-4β,8,14-trimethyl-26-oxo-18-nor-5β,10α-cholesta-17(20),24-dien-21-oic acid; CAS 1415035-94-7) is a defined oxidation metabolite of the steroidal antibiotic fusidic acid and is officially listed as Fusidic Acid EP Impurity F in the European Pharmacopoeia [1]. It belongs to the fusidane-class of tetracyclic triterpenoids and possesses a C-26 formyl group in place of the parent methyl substituent, yielding a molecular formula of C₃₁H₄₆O₇ with a molecular weight of 530.7 g/mol . The compound is primarily supplied as a certified reference standard for analytical method development, method validation, and quality control release testing of fusidic acid active pharmaceutical ingredients and finished dosage forms [1].

Why Generic Substitution Fails – Positional Oxidation Drastically Alters Antibacterial Potency and Regulatory Relevance of 27-Oxo-fusidic Acid


Within the fusidic acid chemical space, a single oxidation event at the side-chain methyl groups is sufficient to reduce or abolish antibacterial activity [1]. 27-Oxo-fusidic Acid (26-formylfusidic acid) is not a functionally interchangeable analog of the parent antibiotic; its C-26 formyl oxidation state confers an antimicrobial potency profile that is quantifiably distinct from both the parent compound and other co-metabolites such as 27-hydroxy- or 26-carboxyfusidic acid [1]. Consequently, substituting 27-Oxo-fusidic Acid with another in-class compound—whether for antimicrobial screening, impurity profiling, or analytical reference use—without explicit experimental verification would produce misleading biological results and fail to satisfy pharmacopoeial identity criteria [1][2]. The quantitative evidence presented below establishes the magnitude of these differences on a per-assay basis.

Head-to-Head Quantitative Differentiation of 27-Oxo-fusidic Acid Against the Closest Fusidic Acid Analogs


MIC Against Staphylococcus aureus – 6.6-Fold Potency Loss Relative to Fusidic Acid

Against S. aureus ATCC, 27-Oxo-fusidic Acid (compound 4) exhibited a minimum inhibitory concentration (MIC) of 2.5 μg/mL, representing a 6.6-fold reduction in potency compared to the parent fusidic acid (MIC 0.38 μg/mL). The 27-hydroxy derivative (compound 2) showed an identical MIC of 2.5 μg/mL, while the fully oxidized 26-carboxy derivative (compound 5) was completely inactive at the highest tested concentration (100 μg/mL) [1].

Antimicrobial susceptibility Staphylococcus aureus minimum inhibitory concentration

MIC Against Bacillus subtilis – 132-Fold Potency Loss and Spectrum Narrowing

Against B. subtilis, 27-Oxo-fusidic Acid demonstrated an MIC of 50 μg/mL, a 132-fold loss relative to fusidic acid (MIC 0.38 μg/mL). The 27-hydroxy analog (compound 2) showed an even greater reduction (MIC 100 μg/mL), while the 26-carboxy analog was inactive. This indicates that C-26 oxidation disproportionately impacts activity against Bacillus species compared to Staphylococcus [1].

Bacillus subtilis Gram-positive spectrum minimum inhibitory concentration

EF-G Ribosomal Target Docking Score – 30% Reduction in Computed Binding Affinity

In silico docking against the Thermus thermophilus EF-G crystal structure (PDB 4V5F), 27-Oxo-fusidic Acid (compound 4) achieved a docking score of −2.8 kcal/mol, compared to −4.0 kcal/mol for fusidic acid, representing a 30% reduction in predicted binding affinity. By contrast, the 27-hydroxy derivative scored −2.5 kcal/mol, the 26-hydroxy derivative −2.6 kcal/mol, and the 26-carboxy derivative only −0.36 kcal/mol, consistent with its complete loss of antibacterial activity [1].

Elongation factor G molecular docking protein synthesis inhibition

Regulatory Identity and Pharmacopoeial Reference Standard Status – Only C-26 Oxidized Impurity Codified in the European Pharmacopoeia

27-Oxo-fusidic Acid is the sole C-26 side-chain oxidized derivative designated as Fusidic Acid EP Impurity F in the European Pharmacopoeia, whereas the 27-hydroxy and 26-hydroxy derivatives are not individually monographed EP impurities [1]. It is supplied as a certified reference standard with full characterization data (NMR, HRMS, HPLC purity ≥95%) compliant with regulatory guidelines for ANDA submissions and commercial batch release testing [1][2]. The compound requires storage at 2–8°C or −20°C depending on the supplier, with methanol as the recommended dissolution solvent [2].

Pharmacopoeial reference standard impurity profiling quality control

High-Value Application Scenarios for 27-Oxo-fusidic Acid Informed by Quantitative Differentiation Evidence


Pharmacopoeial Impurity Reference Standard for Fusidic Acid Batch Release and Stability Testing

As Fusidic Acid EP Impurity F, 27-Oxo-fusidic Acid is the regulatory-mandated reference material for quantifying the C-26 formyl impurity in fusidic acid API and finished products. QC laboratories should procure this specific compound (CAS 1415035-94-7) rather than any other fusidic acid analog, as only this impurity is recognized in the EP monograph for system suitability and impurity limit testing [1]. The 6.6-fold MIC reduction versus the parent (Section 3, Evidence_Item 1) further justifies the toxicological relevance of monitoring this specific oxidation product at pharmacopoeial thresholds.

Structure-Activity Relationship (SAR) Probe for Fusidic Acid Side-Chain Oxidation Tolerance

Medicinal chemistry programs exploring C-26 modifications can use 27-Oxo-fusidic Acid as a key SAR data point: the formyl substituent at C-26 reduces S. aureus potency 6.6-fold and B. subtilis potency 132-fold relative to the parent methyl group, while the docking score drops 30% (Section 3, Evidence_Items 1–3). This positions the compound as a critical comparator for benchmarking the activity of newly synthesized C-26-modified fusidic acid analogs, enabling rational differentiation between steric and electronic contributions at this position [1].

Computational Chemistry Benchmark for EF-G Docking Validation

With a validated docking score of −2.8 kcal/mol against EF-G (PDB 4V5F) and experimentally confirmed MIC data across multiple Gram-positive strains, 27-Oxo-fusidic Acid serves as a reliable positive-control ligand for calibrating molecular docking workflows. Its intermediate binding affinity—falling between fusidic acid (−4.0 kcal/mol) and the inactive 26-carboxy derivative (−0.36 kcal/mol)—provides a graded benchmark that is unavailable from other single analogs (Section 3, Evidence_Item 3) [1].

Microbial Biotransformation Pathway Intermediate for Pharmacokinetic Metabolite Identification

27-Oxo-fusidic Acid (compound 4) is a pathway intermediate between 26-hydroxyfusidic acid and the terminal 26-carboxyfusidic acid metabolite in Cunninghamella echinulata, a microbial model of mammalian phase-I metabolism. Researchers studying fusidic acid metabolic fate can use this compound as an authentic reference standard for LC-MS/MS method development to detect and quantify the aldehyde intermediate in in vitro microsomal or hepatocyte incubations, leveraging its fully assigned ¹H- and ¹³C-NMR spectra (δC-26 = 195.8 ppm) for unambiguous structural confirmation [1].

Quote Request

Request a Quote for 27-Oxo-fusidicAcid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.